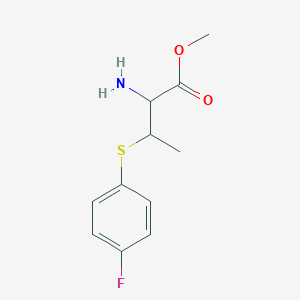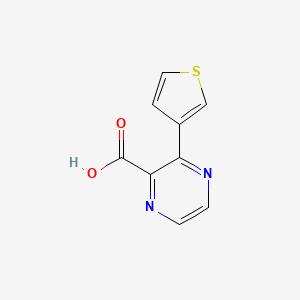![molecular formula C8H15N3OS B1433129 ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine CAS No. 1394682-47-3](/img/structure/B1433129.png)
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine typically involves a multi-step process:
Formation of 1-(Ethylsulfanyl)ethanol: : Ethanol is reacted with ethyl mercaptan under acidic conditions to yield 1-(ethylsulfanyl)ethanol.
Cyclization to 1,2,4-oxadiazole: : The 1-(ethylsulfanyl)ethanol is then subjected to cyclization with an appropriate nitrile oxide to form the 1,2,4-oxadiazole core.
Alkylation: : The oxadiazole intermediate is further alkylated with chloromethyl methyl ether in the presence of a strong base to introduce the methyl and amine groups.
Industrial Production Methods: In an industrial setting, these reactions can be scaled up with the use of continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
化学反应分析
Types of Reactions:
Oxidation: : The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The oxadiazole ring can be reduced under mild conditions using hydrazine or catalytic hydrogenation to yield a variety of partially saturated derivatives.
Substitution: : The amine and methyl groups on the oxadiazole ring can undergo nucleophilic substitutions, particularly with electrophiles such as alkyl halides or acyl chlorides.
Oxidation: : Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrazine (N₂H₄), palladium on carbon (Pd/C).
Substitution: : Alkyl halides, acyl chlorides, in the presence of base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Partially saturated oxadiazole derivatives.
Substitution: : Variously substituted oxadiazole derivatives, depending on the electrophiles used.
科学研究应用
The versatility of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine has led to its application in multiple scientific fields:
Chemistry: : Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: : Investigated for its activity as an enzyme inhibitor, particularly in the modulation of biological pathways involving sulfur-containing functional groups.
Medicine: : Explored as a potential therapeutic agent due to its ability to interact with various molecular targets.
Industry: : Utilized in the development of advanced materials, such as polymers with unique properties conferred by the oxadiazole core.
作用机制
The mechanism by which ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins with active sites that can bind to the oxadiazole and sulfanyl functional groups.
Pathways Involved: : The compound can influence pathways related to oxidative stress, enzyme inhibition, and signal transduction, leading to various biological effects.
相似化合物的比较
Similar Compounds:
({3-[1-(Methylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine: : Shares structural similarity but differs by having a methyl group instead of an ethyl group attached to the sulfanyl moiety.
({3-[1-(Ethylsulfanyl)propyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine: : Differs by having a propyl group instead of an ethyl group.
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}ethyl)(methyl)amine: : Varies in the positioning of the alkyl group on the oxadiazole ring.
Highlighting Uniqueness: What sets ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine apart is its unique combination of ethylsulfanyl and oxadiazole groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations.
There you go! Enjoy exploring more about this fascinating compound.
属性
IUPAC Name |
1-[3-(1-ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPQUNEQKOZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C1=NOC(=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



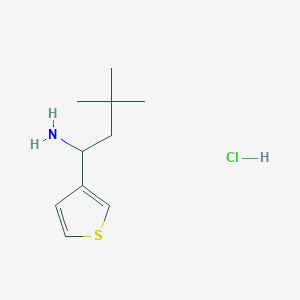

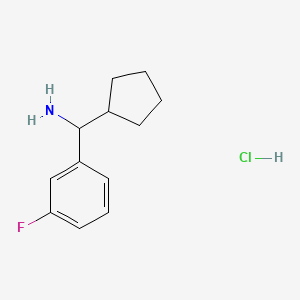

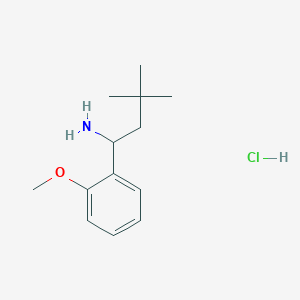
![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)
